Pyridoxamine-d3dihydrochloride

Bioanalysis LC-MS/MS Isotope Dilution

Pyridoxamine-d3 dihydrochloride (CAS 1173023-45-4) is a deuterium-labeled internal standard that co-elutes with native pyridoxamine under reverse-phase HPLC but is resolved by a +3 Da mass shift, enabling accurate correction of matrix effects, extraction variability, and ion suppression in LC-MS/MS. This M+3 isotopologue is the gold-standard internal standard for clinical vitamin B6 status studies and pharmaceutical AGE-inhibitor research, achieving plasma detection limits as low as 0.02 nmol/mL. Aligned with Chinese GB 5009.154-2023, the certified reference material (100 μg/mL) provides a direct, traceable calibration path for food testing laboratories. For multi-analyte SIDA-LC-MS/MS panels, it enables pyridoxamine quantification at LOQs of 0.0085–0.059 mg/kg with 92–111% recovery.

Molecular Formula C8H14Cl2N2O2
Molecular Weight 244.13 g/mol
CAS No. 1173023-45-4
Cat. No. B3417961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxamine-d3dihydrochloride
CAS1173023-45-4
Molecular FormulaC8H14Cl2N2O2
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CN)CO.Cl.Cl
InChIInChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H/i1D3;;
InChIKeyHNWCOANXZNKMLR-GXXYEPOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridoxamine-d3 Dihydrochloride (CAS 1173023-45-4) – A Stable Isotope-Labeled Internal Standard for Vitamin B6 Quantitation


Pyridoxamine-d3 dihydrochloride (CAS 1173023-45-4) is a deuterium-labeled analog of pyridoxamine dihydrochloride, a vitamer of the vitamin B6 family . The compound features three deuterium atoms substituted on the methyl group at the 6-position of the pyridine ring, resulting in a nominal mass shift of M+3 relative to the unlabeled form [1]. This isotopic labeling confers physicochemical properties nearly identical to the native analyte while enabling differentiation via mass spectrometry, establishing its primary utility as an internal standard for quantitative LC-MS/MS analysis of pyridoxamine in complex biological and food matrices [2].

Why Unlabeled Pyridoxamine Cannot Replace Pyridoxamine-d3 Dihydrochloride in Quantitative Bioanalysis


Unlabeled pyridoxamine dihydrochloride exhibits chromatographic retention time, ionization efficiency, and fragmentation patterns indistinguishable from the target analyte, rendering it unsuitable as an internal standard for quantitative LC-MS/MS methods [1]. In contrast, the deuterated analog (M+3) co-elutes with native pyridoxamine under reverse-phase HPLC conditions but is resolved by mass spectrometry based on the +3 Da mass shift, allowing for precise analyte-to-internal standard peak area ratio calculation . This isotopic discrimination is essential for correcting matrix effects, extraction recovery variability, and ion suppression—sources of quantitative error that cannot be mitigated using structurally related non-isotopic compounds such as deoxypyridoxine or other B6 vitamers [2].

Quantitative Differentiation Evidence: Pyridoxamine-d3 Dihydrochloride vs. Unlabeled and Alternative Internal Standards


Isotopic Discrimination: M+3 Mass Shift Enables Baseline Resolution from Native Pyridoxamine

Pyridoxamine-d3 dihydrochloride incorporates three deuterium atoms at the 6-methyl position, yielding a nominal mass increase of 3 Da (M+3) relative to unlabeled pyridoxamine . In validated LC-MS/MS methods employing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, this mass differential permits distinct precursor-to-product ion transitions for the internal standard (e.g., m/z 169 → 134 for pyridoxamine vs. m/z 172 → 137 for the d3 analog), eliminating cross-talk and enabling accurate peak area integration without interference from the native analyte [1]. Non-deuterated structural analogs such as 4-deoxypyridoxine lack this isotopic discrimination and cannot be chromatographically resolved from pyridoxamine under standard reverse-phase conditions [2].

Bioanalysis LC-MS/MS Isotope Dilution

Isotopic Purity and Method Performance: 98 atom % D Enables Sub-nanomolar Detection Limits

Commercial preparations of pyridoxamine-d3 dihydrochloride are supplied with a certified isotopic purity of ≥98 atom % D . This high isotopic enrichment minimizes the contribution of unlabeled (M+0) impurity in the internal standard, which would otherwise produce a systematic positive bias in analyte quantification. In validated isotope dilution LC-MS/MS methods for vitamin B6 vitamer analysis in plant-based foods, limits of detection (LOD) ranging from 0.0028 to 0.02 mg/kg and limits of quantification (LOQ) from 0.0085 to 0.059 mg/kg were achieved using analogous 13C-labeled internal standards [1]. Comparable deuterated internal standards (d3-pyridoxamine) have been employed in GC/MS methods achieving detection limits as low as 0.02 nmol/mL in biological fluids [2].

Analytical Chemistry Method Validation Food Analysis

Regulatory Alignment: GB 5009.154-2023 Certified Reference Material Ensures Traceable Quantitation

Pyridoxamine-d3 dihydrochloride is available as a certified reference material formulated in water at 100 μg/mL (calculated as pyridoxamine-d3) with a relative expanded uncertainty (k=2) of 3% [1]. This product is specifically designated for use with the Chinese National Food Safety Standard GB 5009.154-2023 for the determination of vitamin B6 in foods, providing a metrologically traceable calibration standard for instrument calibration, method validation, and quality control [2]. In contrast, unlabeled pyridoxamine dihydrochloride analytical standards lack this regulatory-aligned certification and associated uncertainty budget, requiring end-users to independently establish traceability chains .

Food Safety Regulatory Compliance Reference Materials

Stability Profile: Long-Term Storage at -20°C Preserves Isotopic Integrity

Pyridoxamine-d3 dihydrochloride exhibits defined long-term stability when stored under specified conditions: the powder form is stable for 3 years at -20°C, while solutions stored at -80°C remain stable for 1 year [1]. This stability profile is consistent with vendor-certified storage recommendations for deuterated internal standards and is comparable to the 3-year shelf life of the unlabeled pyridoxamine dihydrochloride analytical standard under identical storage conditions (-20°C) . Importantly, improper storage (e.g., room temperature, exposure to light) of unlabeled pyridoxamine can accelerate photodegradation and hygroscopic degradation [2]; the deuterated analog shares these liabilities but benefits from the same validated storage protocols that ensure isotopic label retention and chemical integrity.

Stability Storage Quality Control

Definitive Application Scenarios for Pyridoxamine-d3 Dihydrochloride Based on Quantitative Evidence


LC-MS/MS Quantitation of Pyridoxamine in Human Plasma for Nutritional Biomarker Studies

In clinical research investigating vitamin B6 status, pyridoxamine-d3 dihydrochloride serves as the gold-standard internal standard for accurate quantitation of pyridoxamine in plasma. Methods employing deuterated internal standards have achieved detection limits as low as 0.02 nmol/mL in biological fluids [1]. The compound's M+3 mass shift and 98 atom % D isotopic purity enable precise correction for matrix effects and extraction variability, essential for generating reliable biomarker data in longitudinal nutritional studies [2].

Regulatory Compliance Testing for Vitamin B6 in Fortified Foods (GB 5009.154-2023)

Food testing laboratories operating under Chinese national standards require a metrologically traceable internal standard for vitamin B6 analysis. Pyridoxamine-d3 dihydrochloride certified reference material (100 μg/mL in water, uncertainty 3% k=2) is specifically aligned with GB 5009.154-2023 and provides a direct, traceable calibration path for LC-MS/MS methods [3]. This eliminates the need for laboratories to independently characterize and certify unlabeled pyridoxamine standards, reducing method development time and ensuring audit-ready documentation [4].

Stable Isotope Dilution Assay (SIDA) for B6 Vitamer Profiling in Plant-Based Foods

Researchers and food industry analysts quantifying individual B6 vitamers in complex plant matrices (fruits, vegetables, cereals) benefit from the use of deuterated pyridoxamine as part of a multi-analyte SIDA-LC-MS/MS panel. Validated methods using stable isotope-labeled internal standards have demonstrated LOQs ranging from 0.0085 to 0.059 mg/kg and recoveries from 92 to 111% [5]. Pyridoxamine-d3 dihydrochloride enables accurate quantification of the pyridoxamine vitamer without interference from co-eluting matrix components, a capability not achievable with non-isotopic internal standards such as 4-deoxypyridoxine [6].

Pharmaceutical Research on Advanced Glycation End-Product (AGE) Inhibition by Pyridoxamine

Preclinical and clinical studies investigating pyridoxamine dihydrochloride (Pyridorin) as an AGE inhibitor for diabetic nephropathy require robust analytical methods for measuring drug exposure and metabolite profiles [7]. Pyridoxamine-d3 dihydrochloride provides the necessary isotopic discrimination to quantify therapeutic levels of pyridoxamine in plasma and urine without interference from endogenous B6 vitamers, supporting pharmacokinetic and pharmacodynamic assessments in both animal models and human trials [8].

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